molecular formula C9H7Cl3O B1460247 3',5'-Dichloro-2'-methylphenacyl chloride CAS No. 1803838-35-8

3',5'-Dichloro-2'-methylphenacyl chloride

Cat. No.: B1460247
CAS No.: 1803838-35-8
M. Wt: 237.5 g/mol
InChI Key: IDYQJDCEXDVVIU-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-2’-methylphenacyl chloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenacyl chloride structure, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-2’-methylphenacyl chloride typically involves the chlorination of 2’-methylphenacyl chloride. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 3’ and 5’ positions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods: In an industrial setting, the production of 3’,5’-Dichloro-2’-methylphenacyl chloride may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product. Industrial processes also emphasize safety measures to handle chlorine gas and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dichloro-2’-methylphenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: It can be oxidized to form corresponding ketones or reduced to yield alcohols.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include substituted phenacyl derivatives.

    Oxidation: Products include ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

3’,5’-Dichloro-2’-methylphenacyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted phenacyl derivatives.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research explores its use in developing new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3’,5’-Dichloro-2’-methylphenacyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

  • 3,5-Dichloro-2-methylphenylboronic acid
  • 3,5-Dichlorobenzoyl chloride
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide

Comparison: 3’,5’-Dichloro-2’-methylphenacyl chloride is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in various chemical reactions. Its structure allows for targeted modifications, making it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

2-chloro-1-(3,5-dichloro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c1-5-7(9(13)4-10)2-6(11)3-8(5)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYQJDCEXDVVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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